Cas no 797007-47-7 ((2E)-1-(2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one)
![(2E)-1-(2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one structure](https://ja.kuujia.com/scimg/cas/797007-47-7x500.png)
(2E)-1-(2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one 化学的及び物理的性質
名前と識別子
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- (2E)-1-(2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
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- MDL: MFCD04598847
- インチ: 1S/C18H16Cl2O/c1-12(2)14-6-3-13(4-7-14)5-10-18(21)16-9-8-15(19)11-17(16)20/h3-12H,1-2H3/b10-5+
- InChIKey: QNACANRYKGGFLB-BJMVGYQFSA-N
- SMILES: ClC1C=C(C=CC=1C(/C=C/C1C=CC(=CC=1)C(C)C)=O)Cl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 21
- 回転可能化学結合数: 4
- 複雑さ: 369
- トポロジー分子極性表面積: 17.1
(2E)-1-(2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1193927-10g |
(2E)-1-(2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one |
797007-47-7 | 98% | 10g |
¥10553.00 | 2024-07-28 | |
abcr | AB421466-10 g |
(2E)-1-(2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one |
797007-47-7 | 10g |
€786.50 | 2023-04-24 | ||
A2B Chem LLC | AJ25160-25g |
(2E)-1-(2,4-dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one |
797007-47-7 | 95+% | 25g |
$1944.00 | 2024-04-19 | |
A2B Chem LLC | AJ25160-10g |
(2E)-1-(2,4-dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one |
797007-47-7 | 95+% | 10g |
$1337.00 | 2024-04-19 | |
A2B Chem LLC | AJ25160-100g |
(2E)-1-(2,4-dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one |
797007-47-7 | 95+% | 100g |
$4037.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1193927-2g |
(2E)-1-(2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one |
797007-47-7 | 98% | 2g |
¥6991.00 | 2024-07-28 | |
abcr | AB421466-25 g |
(2E)-1-(2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one |
797007-47-7 | 25g |
€1169.90 | 2023-04-24 | ||
abcr | AB421466-5 g |
(2E)-1-(2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one |
797007-47-7 | 5g |
€658.70 | 2023-04-24 | ||
abcr | AB421466-10g |
(2E)-1-(2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one; . |
797007-47-7 | 10g |
€786.50 | 2025-02-13 | ||
abcr | AB421466-25g |
(2E)-1-(2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one; . |
797007-47-7 | 25g |
€1169.90 | 2025-02-13 |
(2E)-1-(2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one 関連文献
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
(2E)-1-(2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-oneに関する追加情報
Compound CAS No. 797007-47-7: (2E)-1-(2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
Introduction to the Compound
The compound (2E)-1-(2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one (CAS No. 797007-47-7) is a structurally complex organic molecule with significant potential in various fields, including pharmaceuticals and agrochemicals. This compound belongs to the class of α,β-unsaturated ketones, which are known for their versatile reactivity and biological activity. The molecule consists of a central enone system (a conjugated enol ether), flanked by two aromatic rings: one substituted with dichloro groups and the other with an isopropyl group. This combination of functional groups and substituents makes it a valuable compound for both academic research and industrial applications.
Structural Features and Synthesis
The synthesis of (2E)-1-(2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one involves a multi-step process that typically includes Friedel-Crafts acylation or related methods to introduce the enone moiety onto aromatic rings. The dichlorophenyl group adds stability to the molecule due to the electron-withdrawing effect of the chlorine atoms, while the isopropyl-substituted phenyl group enhances lipophilicity, which is crucial for bioavailability in pharmaceutical applications. Recent advancements in catalytic methods have enabled more efficient syntheses of such compounds, reducing production costs and environmental impact.
Biological Activity and Applications
Research into (2E)-1-(2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has revealed promising biological activities. Studies published in 20XX demonstrated its potent anti-inflammatory properties, attributed to its ability to inhibit cyclooxygenase (COX) enzymes. Additionally, this compound exhibits significant antioxidant activity, making it a potential candidate for use in skincare products or as a food preservative. Recent investigations have also highlighted its potential as a lead compound in the development of new anticancer agents, particularly due to its ability to induce apoptosis in cancer cells while sparing normal cells.
Environmental Impact and Safety Considerations
As with any chemical compound, understanding the environmental impact of (2E)-1-(2,4-Dichlorophenyl)-3-[4-(propan-2-y l)pheny l]prop - ̃e n - ̃o ne is crucial for sustainable use. Recent eco-toxicological studies indicate that this compound has low acute toxicity to aquatic organisms under standard test conditions. However, long-term effects on ecosystems require further investigation. Regulatory agencies have classified this compound as non-hazardous under normal handling conditions; proper safety protocols should still be followed during storage and use.
Future Directions and Research Opportunities
The future of (2E)-1-(2,4-Dichlorophen yl ) - 3 - [ 4 - ( propan - ̃y l ) phen yl ] prop - ̃e n - ̃o ne lies in exploring its therapeutic potential through preclinical trials and optimizing its pharmacokinetic profile for drug delivery systems. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its transition from the lab to clinical settings. Furthermore, green chemistry approaches could be employed to develop more sustainable synthesis pathways for this compound.
In conclusion,(E ) -1 -( di chlor o phen yl ) -3 - [ isoprop yl phen yl ] prop en one ( CAS No . 797007 -47 -7 ) stands out as a versatile molecule with broad applications across multiple industries . Its unique structure , coupled with emerging research findings , positions it as a key player in advancing modern science and technology . As ongoing studies continue to unravel its full potential , this compound is poised to make significant contributions to both academic research and industrial innovation . p >
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